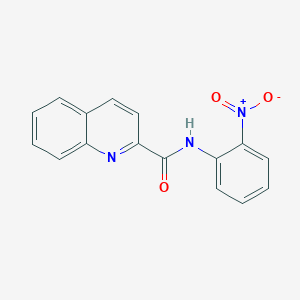

N-(2-nitrophenyl)quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(2-nitrophenyl)quinoline-2-carboxamide” is a biochemical compound used for proteomics research . It has a molecular formula of C16H11N3O3 and a molecular weight of 293.28 .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) .Physical and Chemical Properties Analysis

“this compound” is a powder that can be stored at room temperature .Scientific Research Applications

Radioligand Development for PET Imaging

N-(2-nitrophenyl)quinoline-2-carboxamide derivatives have been studied for their potential as radioligands. For example, quinoline-2-carboxamide derivatives like N-[11C]methylated quinoline-2-carboxamides have been labeled with carbon-11 to assess peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their promise for PBR imaging in vivo with PET (Matarrese et al., 2001).

Microwave-Assisted Synthesis

A microwave-assisted synthesis method has been developed for substituted anilides of quinoline-2-carboxylic acid, including derivatives of this compound. This innovative approach is based on the direct reaction of an acid or ester with substituted anilines using microwave irradiation, leading to efficient synthesis of these compounds (Bobál et al., 2012).

Potential in Targeted Drug Delivery

Certain this compound derivatives have been synthesized for their potential in targeted drug delivery. For instance, derivatives capable of forming coordinate bonds with metal ions have been explored for targeted delivery of nitric oxide (NO) to biological sites like tumors, with NO release upon irradiation with long-wavelength light (Yang et al., 2017).

Biologically Active Molecules and Ligands

Quinoline-2-carboxylates, including this compound derivatives, are significant in the synthesis of biologically active molecules and useful ligands in metal-catalyzed reactions. New protocols for synthesizing these derivatives have been developed, demonstrating their importance in various biological and chemical applications (Gabrielli et al., 2016).

Potential in Treating Cystic Fibrosis

Quinoline-3-carboxamide derivatives have shown promise in treating cystic fibrosis. For instance, VX-770 (ivacaftor), a quinolinone-3-carboxamide, was identified as a potent CFTR potentiator and approved by the FDA for treating CF patients with the G551D mutation (Hadida et al., 2014).

Properties

IUPAC Name |

N-(2-nitrophenyl)quinoline-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3O3/c20-16(18-13-7-3-4-8-15(13)19(21)22)14-10-9-11-5-1-2-6-12(11)17-14/h1-10H,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHDGLTJOCMHBJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-1,3-benzodioxol-5-yl-2-{[6-(2-thienyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]thio}acetamide](/img/structure/B2374511.png)

![2,7-Dibromo-4,4,9,9-tetrakis(4-hexylphenyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B2374517.png)

![3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine](/img/structure/B2374521.png)

![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)

![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-ynamide](/img/structure/B2374528.png)

![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)propionamide](/img/structure/B2374530.png)